molecular formula C6H12OS B1252319 1,5-Oxathiocane

1,5-Oxathiocane

Cat. No.: B1252319
M. Wt: 132.23 g/mol
InChI Key: PANXWZAUIGEXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Oxathiocane is an eight-membered heterocyclic compound containing one oxygen and one sulfur atom at positions 1 and 5, respectively. This article focuses on comparative analyses with structurally related compounds, leveraging existing research on similar heterocycles and functionalized molecules.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1,5-oxathiocane

InChI

InChI=1S/C6H12OS/c1-3-7-4-2-6-8-5-1/h1-6H2

InChI Key

PANXWZAUIGEXEK-UHFFFAOYSA-N

SMILES

C1COCCCSC1

Canonical SMILES

C1COCCCSC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: 1,4-Oxathiane, 4-Oxide

1,4-Oxathiane (CAS 109-03-5) is a six-membered ring with oxygen and sulfur at positions 1 and 4, respectively. Key comparisons include:

  • Ring Size and Stability : The smaller six-membered ring of 1,4-oxathiane confers greater conformational stability compared to the eight-membered 1,5-oxathiocane, which may exhibit increased ring strain and flexibility .
  • Reactivity : 1,4-Oxathiane derivatives are prone to oxidation at the sulfur atom (e.g., forming sulfoxides), a reactivity that this compound may share due to similar heteroatom positions .
  • Applications : While 1,4-oxathiane is primarily studied for its physicochemical properties, this compound’s larger ring could enable unique host-guest interactions, akin to crown ethers or thiacrown ethers.

Functionalized Heterocycles: 1,5-Disubstituted 1,2,4-Triazoles

1,5-Disubstituted triazoles (e.g., from ) share functional versatility but differ in ring structure.

  • Synthesis : Triazoles are synthesized via cycloaddition or oxidative cleavage, whereas this compound may require ring-expansion or radical-mediated cyclization (e.g., α-methylene radical cation strategies, as in ) .
  • Electronic Properties : The sulfur atom in this compound could enhance electron density and coordination capacity compared to nitrogen-dominated triazoles.

Biomolecular Analogs: 1,5-Anhydroglucitol

1,5-Anhydroglucitol (1,5-AG), a glucose analog, shares a cyclic ether backbone but lacks sulfur.

  • Detection Methods : Enzymatic assays for 1,5-AG (e.g., GlycoMark™) rely on oxidase reactions, which could inspire analogous detection strategies for sulfur-containing heterocycles .

Data Table: Comparative Properties of this compound and Analogs

Property This compound (Inferred) 1,4-Oxathiane, 4-Oxide 1,5-Anhydroglucitol 1,5-Disubstituted Triazoles
Ring Size 8-membered 6-membered 5-membered (furanose) 5-membered
Heteroatoms O, S (1,5) O, S (1,4) O N, N, N (1,2,4)
Molecular Weight ~148 g/mol* 120.17 g/mol 164.16 g/mol Variable (e.g., ~150-300 g/mol)
Key Reactivity Thioether oxidation Sulfoxide formation Enzymatic oxidation Cycloaddition, coordination
Applications Host-guest chemistry Model compound Diabetes biomarker Pharmaceuticals, catalysts

*Estimated based on analogous structures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Oxathiocane
Reactant of Route 2
1,5-Oxathiocane

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